Cas no 826-35-7 (dimethyl trans-1,2-cyclopropanedicarboxylate)

dimethyl trans-1,2-cyclopropanedicarboxylate structure
826-35-7 structure
Nom du produit:dimethyl trans-1,2-cyclopropanedicarboxylate
Numéro CAS:826-35-7
Le MF:C7H10O4
Mégawatts:158.151902675629
MDL:MFCD00062806
CID:723324
PubChem ID:6429599

dimethyl trans-1,2-cyclopropanedicarboxylate Propriétés chimiques et physiques

Nom et identifiant

    • 1,2-Cyclopropanedicarboxylicacid, 1,2-dimethyl ester, (1R,2R)-rel-
    • dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
    • DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE
    • NULL
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester,E
    • cyclopropane-trans-1,2-dicarboxylic acid dimethyl ester
    • dimethyl trans-cyclopropane-1,2-dicarboxylate
    • dimethyl trans-cyclopropanedicarboxylate
    • trans-dimethyl cyclopropane dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel- (9CI)
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, trans- (8CI)
    • rel-1,2-Dimethyl (1R,2R)-1,2-cyclopropanedicarboxylate (ACI)
    • (trans)-1,2-Bis(methoxycarbonyl)cyclopropane
    • Dimethyl (±)-trans-cyclopropane-1,2-dicarboxylate
    • SCHEMBL974400
    • (1R,2R)-dimethyl cyclopropane-1,2-dicarboxylate
    • dimethyl-trans-1,2-cyclopropanedicarboxylate
    • P10056
    • AKOS016346730
    • (1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel-
    • 1,2-dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
    • DTXSID10423928
    • 826-35-7
    • MFCD00062806
    • DB-008579
    • AS-50384
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester, E
    • trans-cyclopropane-1,2-dicarboxylic acid dimethylester
    • CS-0028052
    • dimethyl (+/-)-trans-cyclopropane-1,2-dicarboxylate
    • Dimethyltrans-1,2-cyclopropanedicarboxylate
    • dimethyl trans-1,2-cyclopropanedicarboxylate
    • MDL: MFCD00062806
    • Piscine à noyau: 1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
    • La clé Inchi: JBVOSZYUSFDYIN-RFZPGFLSSA-N
    • Sourire: C([C@@H]1C[C@H]1C(=O)OC)(=O)OC

Propriétés calculées

  • Qualité précise: 158.05800
  • Masse isotopique unique: 158.057909
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 4
  • Complexité: 167
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.1
  • Nombre d'tautomères: Rien du tout
  • Charge de surface: 0
  • Surface topologique des pôles: 52.6

Propriétés expérimentales

  • Couleur / forme: Liquide transparent incolore
  • Dense: 1.12
  • Point d'ébullition: 101 °C (18 mmHg)
  • Point d'éclair: 99°C
  • Indice de réfraction: 1.4425-1.4445
  • Le PSA: 52.60000
  • Le LogP: -0.03150
  • Solubilité: Insoluble dans l'eau

dimethyl trans-1,2-cyclopropanedicarboxylate Informations de sécurité

  • Code de catégorie de danger: 22
  • Instructions de sécurité: 36/37/39-26
  • Identification des marchandises dangereuses: Xn
  • Terminologie du risque:R22

dimethyl trans-1,2-cyclopropanedicarboxylate Données douanières

  • Code HS:2917209090
  • Données douanières:

    Code douanier chinois:

    2917209090

    Résumé:

    SH: 2917209090 autres (Cycloalcanes - Cycloalcènes - cycloterpènes) acides polycarboxyliques TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: AB (formulaire de dédouanement des marchandises entrantes, formulaire de dédouanement des marchandises sortantes) tarif NPF: 6,5% tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit ingrédient contenu utilisation Acide téréphtalique Veuillez indiquer 4 cbavalue Acide téréphtalique Veuillez préciser l'indice d'acide p TL Acide téréphtalique Veuillez indiquer la couleur Acide téréphtalique Veuillez indiquer l'humidité

    Conditions réglementaires:

    A. bordereau de dédouanement des marchandises entrantes
    B. bordereau de dédouanement des marchandises sortantes

    Catégorie d'inspection et de quarantaine:

    R. inspection de surveillance sanitaire des aliments importés
    S. inspection sanitaire des produits alimentaires exportés

    Résumé:

    2917209090 autres acides polycarboxyliques cycloalkyles, cycloéthers ou cycloéthers, leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés. Conditions de surveillance: AB (certificat d'inspection des marchandises importées, certificat d'inspection des marchandises exportées). TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

dimethyl trans-1,2-cyclopropanedicarboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BB959-20g
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 95%
20g
7054.0CNY 2021-07-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-500mg
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
500mg
¥144.00 2024-07-28
TRC
D478848-500mg
Dimethyl trans-1,2-Cyclopropanedicarboxylate
826-35-7
500mg
$ 75.00 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-10G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
10g
¥ 858.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-100G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
100g
¥ 4,752.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-5G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
5g
¥ 528.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-50G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
50g
¥ 2,640.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-1g
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
1g
¥190.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-100g
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
100g
¥3404.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X46935-1g
(1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate
826-35-7 95%
1g
¥123.0 2024-07-18

dimethyl trans-1,2-cyclopropanedicarboxylate Méthode de production

Synthetic Routes 1

Conditions de réaction
Référence
Stereochemistry of the thermal isomerizations of (2S,3R)-2-methoxymethyl-2,3-dideuterio-1-(dideuteriomethylene)cyclopropane
Baldwin, John E.; et al, Tetrahedron, 1982, 38(6), 825-35

Synthetic Routes 2

Conditions de réaction
Référence
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Toluene
Référence
Secondary deuterium kinetic isotope effects at the termini of cis-1,2-divinylcyclopropane and cis-1,2-divinylcyclobutane in their 3,3-sigmatropic shifts: evidence for different transition-state structures
Gajewski, Joseph J.; et al, Journal of Organic Chemistry, 1990, 55(2), 674-9

Synthetic Routes 4

Conditions de réaction
1.1 Catalysts: Sulfuric acid ;  48 h, reflux
1.2 Catalysts: Sulfuric acid ;  reflux
Référence
Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid
Hugentobler, Katharina G.; et al, Organic & Biomolecular Chemistry, 2014, 12(4), 615-623

Synthetic Routes 5

Conditions de réaction
1.1 Catalysts: Triphenylphosphine (nickel complex) ,  Nickel (complexes) Solvents: Acetonitrile
Référence
Indirect electrochemical activation of gem-dihalo compounds - synthetic applications
Leonel, Eric; et al, Proceedings - Electrochemical Society, 2001, 2001, 2001-14

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Titanium tetrachloride
Référence
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Cyclopropane synthesis via intramolecular coupling
Chan, T. H.; et al, Tetrahedron Letters, 1982, 23(8), 799-802

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
2.1 Solvents: Dimethyl sulfoxide
Référence
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 Solvents: Dimethyl sulfoxide
Référence
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 9

Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide
Référence
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 10

Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide
Référence
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane ;  3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 Solvents: Dimethyl sulfoxide
Référence
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Methanol ,  Toluene
Référence
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

Synthetic Routes 13

Conditions de réaction
1.1 -
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Référence
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Référence
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
Référence
Fragment-Based Design of Selective Nanomolar Ligands of the CREBBP Bromodomain
Unzue, Andrea; et al, Journal of Medicinal Chemistry, 2016, 59(4), 1350-1356

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Thionyl chloride ,  Bromine ,  Phosphorus tribromide
2.1 -
Référence
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Titanium tetrachloride
Référence
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Precursors for the synthesis of cyclopropanes and cyclobutanes
Wallace, I. H. M.; et al, Tetrahedron, 1983, 39(6), 847-53

Synthetic Routes 18

Conditions de réaction
1.1 Catalysts: Lithium diisopropylamide
2.1 Reagents: Titanium tetrachloride
Référence
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Cyclopropane synthesis via intramolecular coupling
Chan, T. H.; et al, Tetrahedron Letters, 1982, 23(8), 799-802

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Sodium azide Solvents: Chloroform ;  15 min, rt; 12 h, 45 °C
2.1 Reagents: Sodium carbonate Solvents: Dichloromethane ;  3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 Solvents: Dimethyl sulfoxide
Référence
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 20

Conditions de réaction
1.1 Solvents: Acetonitrile
1.2 Solvents: Pentane ,  Hexane
Référence
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

Synthetic Routes 21

Conditions de réaction
1.1 Reagents: Sodium hydride
Référence
The synthesis and cycloaddition reactions of 3-azabicyclo[3.1.0]hex-2-ene 3-oxide and 3-azabicyclo[3.2.0]hept-2-ene 3-oxide. Highly strained bicyclic nitrones
Tufariello, Joseph J.; et al, Tetrahedron Letters, 1987, 28(3), 267-70

Synthetic Routes 22

Conditions de réaction
1.1 Reagents: Acetic acid ,  Ammonium acetate
Référence
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 23

Conditions de réaction
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Référence
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 24

Conditions de réaction
1.1 Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 Solvents: Dimethyl sulfoxide
Référence
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 25

Conditions de réaction
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Référence
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 26

Conditions de réaction
1.1 Solvents: Dichloromethane
1.2 Solvents: Pentane ,  Hexane
Référence
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

dimethyl trans-1,2-cyclopropanedicarboxylate Raw materials

dimethyl trans-1,2-cyclopropanedicarboxylate Preparation Products

dimethyl trans-1,2-cyclopropanedicarboxylate Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:826-35-7)dimethyl trans-1,2-cyclopropanedicarboxylate
A864373
Pureté:99%
Quantité:100g
Prix ($):316.0